

A Comparative Guide to Acrylonitrile Synthesis: The Sohio Process vs. Alternative Routes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

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Acrylonitrile (ACN) is a cornerstone monomer in the production of a vast array of commercially significant polymers, including acrylic fibers, **acrylonitrile**-butadiene-styrene (ABS) resins, and as a precursor for carbon fiber. For decades, the industrial landscape of **acrylonitrile** production has been dominated by the Sohio process, a landmark in chemical engineering. However, driven by fluctuating feedstock costs and a growing emphasis on sustainable manufacturing, alternative synthesis routes are gaining considerable attention.

This guide provides an objective comparison of the Sohio process with its primary alternatives: propane ammoxidation and bio-based synthesis from glycerol. The performance of each route is evaluated based on experimental data, offering a comprehensive overview for researchers and professionals in the chemical and pharmaceutical industries.

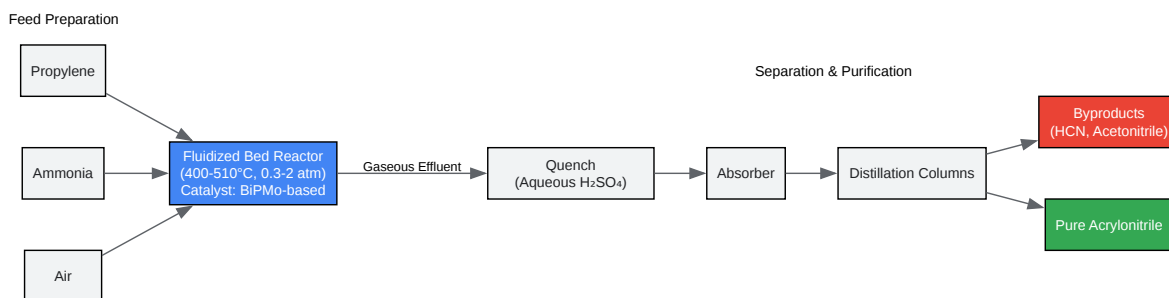
At a Glance: Key Performance Metrics

The following table summarizes the key quantitative data for the different **acrylonitrile** synthesis routes, providing a clear comparison of their performance.

Parameter	Sohio Process (Propylene Ammonoxidation)	Propane Ammonoxidation	Bio-based Route (from Glycerol)
Primary Feedstock	Propylene	Propane	Glycerol
Catalyst	Bismuth Phosphomolybdate (BiPMo) based	Mixed metal oxides (e.g., Mo-V-Nb-Te-O, V-Sb-O)	Mixed metal oxides (e.g., V-Sb-Nb oxide, Sb-Fe-O)
Operating Temperature	400–510°C[1][2]	380–500°C[3]	280-550°C[4][5]
Operating Pressure	0.3–2 atm (gauge)[2]	Atmospheric to slightly elevated	1–5 bar[4][5]
Feedstock Conversion	~98% (Propylene)[2]	5-60% (Propane)[4]	~83% (Glycerol)[6]
Acrylonitrile Selectivity	75–80%[2]	~56%[7]	~58%[6]
Acrylonitrile Yield	~83% (Molar)[8]	~45%[3]	Up to 40% (from glycerol)[9]
Key Byproducts	Hydrogen Cyanide (HCN), Acetonitrile (CH ₃ CN)[2][10]	Propylene, Acetonitrile, COx[4]	Acrolein, Acetonitrile, COx[6]
Catalyst Lifetime	>10 years (newer generations)[11]	Shorter lifetime, prone to deactivation[6]	Prone to deactivation by coking[12]

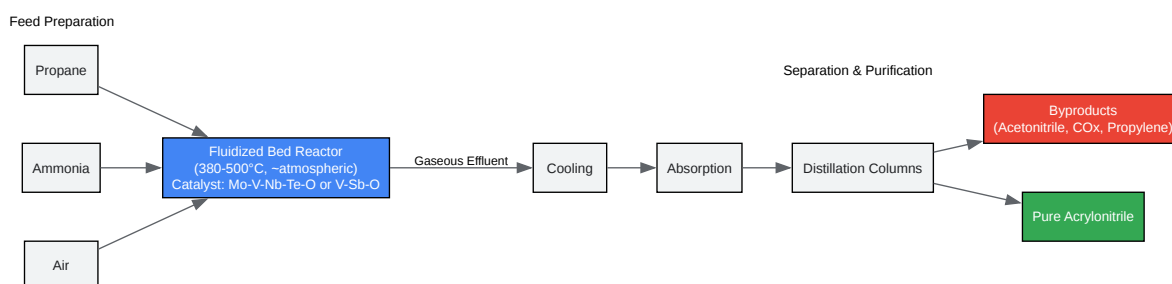
Process Workflows

The following diagrams illustrate the general experimental workflows for the Sohio process, propane ammonoxidation, and the bio-based synthesis of **acrylonitrile** from glycerol.



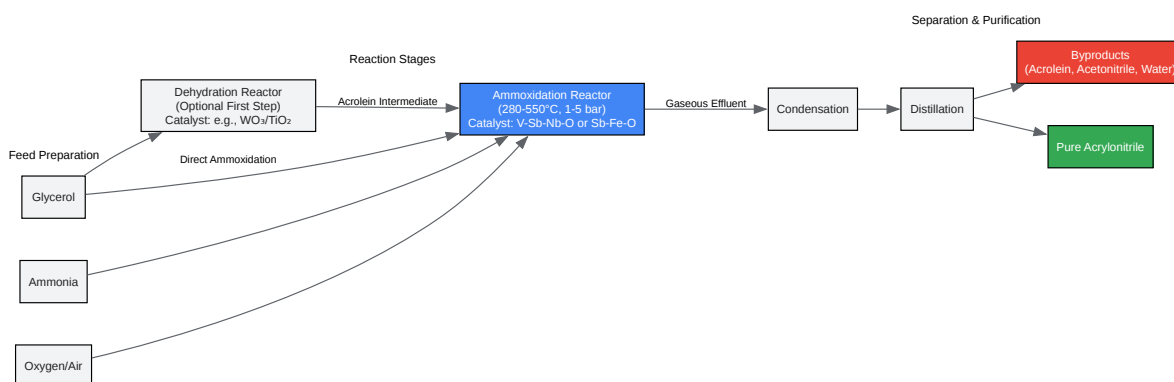
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Fig. 1: Sohio Process Workflow



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Fig. 2: Propane Ammoxidation Workflow



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Fig. 3: Bio-based **Acrylonitrile** Synthesis from Glycerol

Detailed Experimental Protocols

Sohio Process (Propylene Ammoxidation)

The industrial production of **acrylonitrile** via the Sohio process is a continuous, single-pass operation.^[11]

1. Feed Preparation and Introduction:

- Gaseous propylene, fertilizer-grade ammonia, and air are preheated and fed into a fluidized bed reactor.^[13]
- The typical molar feed ratio of propylene to ammonia to air is approximately 1:1.1:8.1.^{[2][13]} Excess ammonia helps to drive the reaction to completion, while excess air is necessary for

catalyst regeneration.[13]

2. Ammoxidation Reaction:

- The reaction occurs in a fluidized bed reactor containing a bismuth phosphomolybdate-based catalyst supported on silica.[1][11]
- The reactor is maintained at a temperature between 400°C and 510°C and a pressure of 0.3 to 2 atmospheres (gauge).[1][2]
- The residence time of the reactants in the reactor is typically between 2 and 20 seconds.[13] The reaction is highly exothermic.[13]

3. Product Quenching and Separation:

- The hot gaseous effluent from the reactor is rapidly cooled (quenched) in a counter-current water absorber.[13] Unreacted ammonia is neutralized with sulfuric acid, forming ammonium sulfate.[13]
- The resulting aqueous solution contains **acrylonitrile**, acetonitrile, hydrogen cyanide, and other byproducts.[1]

4. Purification:

- The crude **acrylonitrile** is separated from water and other byproducts through a series of distillation and recovery columns.[13][14] Extractive distillation is often employed to separate **acrylonitrile** from acetonitrile.[14]
- The final product is high-purity (99%+) **acrylonitrile**. [14]

Propane Ammoxidation

The ammoxidation of propane is being explored as a more cost-effective alternative to the Sohio process due to the lower price of propane.[15]

1. Feed and Catalyst System:

- A feed consisting of propane (4-10 vol%), ammonia (4-13 vol%), and oxygen (11-23 vol%), with the balance being an inert gas like helium, is introduced into the reactor.[4]
- The catalyst is typically a mixed metal oxide, with Mo-V-Nb-Te-O and V-Sb-O based systems showing promise.[16]

2. Reaction Conditions:

- The reaction is carried out in a tubular quartz microreactor or a fluidized-bed reactor.[3][4]
- The reaction temperature is generally in the range of 380°C to 500°C.[3]

3. Product Analysis and Separation:

- The reactor effluent is analyzed using gas chromatography to determine the conversion of propane and the selectivity to **acrylonitrile** and other products.[4]
- The separation and purification steps are similar to the Sohio process, involving cooling, absorption, and distillation to isolate the **acrylonitrile**. [17]

Bio-based Route from Glycerol

The synthesis of **acrylonitrile** from glycerol, a byproduct of biodiesel production, represents a renewable alternative to petrochemical routes.[18] This process can be carried out in a single step or two steps.

1. Feed and Catalyst:

- Glycerol, either pure or as an aqueous solution, is used as the feedstock.[5]
- For the two-step process, the first step involves the dehydration of glycerol to acrolein over a catalyst like WO_3/TiO_2 . [6] The second step is the ammoxidation of acrolein to **acrylonitrile** using a catalyst such as an Sb-Fe-O system.[9]
- In a single-step process, glycerol, ammonia, and oxygen are reacted directly over a mixed metal oxide catalyst, for instance, a V-Sb-Nb oxide.[6]

2. Reaction Parameters:

- The dehydration step is typically performed at a lower temperature than the ammoxidation.
- The ammoxidation reaction temperature ranges from 280°C to 550°C, with a pressure of 1 to 5 bar.[4][5]
- The molar ratio of ammonia to glycerol is typically between 1 and 1.5.[5]

3. Product Recovery:

- The reaction products are cooled and condensed.
- **Acrylonitrile** is then separated and purified from byproducts like acrolein, acetonitrile, and water through distillation.

Concluding Remarks

The Sohio process remains the dominant and most efficient technology for **acrylonitrile** production on a large industrial scale, benefiting from decades of optimization, high yields, and long catalyst lifetimes. However, the economic viability of this process is intrinsically linked to the price of propylene.

Propane ammoxidation presents a compelling alternative due to the significantly lower cost of propane. While promising, this route currently faces challenges with lower **acrylonitrile** yields and catalyst stability compared to the Sohio process. Further research into more active and durable catalysts is crucial for its commercial viability.

The bio-based route from glycerol offers a sustainable pathway to **acrylonitrile**, utilizing a renewable feedstock. While the process is technically feasible, challenges related to catalyst deactivation and the overall economics of a biorefinery approach need to be addressed for it to compete with established petrochemical processes. The reduced carbon footprint of bio-based **acrylonitrile** is a significant advantage, particularly in the context of a growing bio-economy.[8]

For professionals in research and drug development, the choice of **acrylonitrile** synthesis route can have implications for the cost and sustainability of downstream products. As catalyst technology and process engineering continue to advance, the landscape of **acrylonitrile** production is likely to evolve, with alternative routes playing an increasingly important role.

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- To cite this document: BenchChem. [A Comparative Guide to Acrylonitrile Synthesis: The Sohio Process vs. Alternative Routes]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1666552#comparison-of-the-sohio-process-with-alternative-acrylonitrile-synthesis-routes>]

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